molecular formula C17H18N4O B12987562 N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-5-phenyl-1H-pyrrole-2-carboxamide

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-5-phenyl-1H-pyrrole-2-carboxamide

Cat. No.: B12987562
M. Wt: 294.35 g/mol
InChI Key: WOXTZQPHRANWRB-UHFFFAOYSA-N
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Description

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-5-phenyl-1H-pyrrole-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, a pyrrole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-5-phenyl-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the Rings: The pyrazole and pyrrole rings are then coupled through a condensation reaction with a suitable carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-5-phenyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-5-phenyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-5-phenyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-5-phenyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of pyrazole and pyrrole rings, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-5-phenyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C17H18N4O/c1-2-21-12-13(11-19-21)10-18-17(22)16-9-8-15(20-16)14-6-4-3-5-7-14/h3-9,11-12,20H,2,10H2,1H3,(H,18,22)

InChI Key

WOXTZQPHRANWRB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC=C(N2)C3=CC=CC=C3

Origin of Product

United States

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